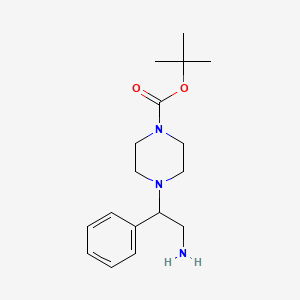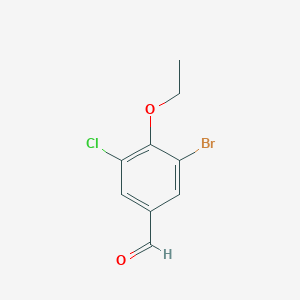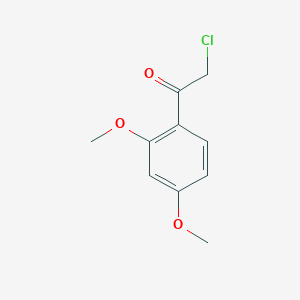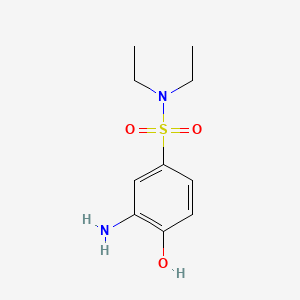
4-(Trifluoromethoxy)benzimidamide
Overview
Description
4-(Trifluoromethoxy)benzimidamide is a benzamidoxime (BAO) derivative containing an amidoxime functional group . It is suitable as a reactant in the fluorescence deriving reaction, a widely-used methodology specifically used to quantify uracil .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzimidamide involves the use of various reagents and methods. For instance, the trifluoromethoxy group can be introduced into organic compounds with trifluoromethoxylation reagents . The development of new reagents and strategies for direct trifluoromethoxylation has been a focus of many researchers .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)benzimidamide is C8H7F3N2O . The InChI code is 1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H, (H3,12,13) .Chemical Reactions Analysis
The trifluoromethoxy functional group in 4-(Trifluoromethoxy)benzimidamide has distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . This makes it a suitable reactant in various chemical reactions .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)benzimidamide has a molecular weight of 204.15 . It has a high lipophilicity due to the presence of the trifluoromethoxy group .Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethoxy)benzimidamide: is a compound of interest in medicinal chemistry due to its trifluoromethoxy group, which can significantly affect the pharmacokinetic properties of drug molecules. This group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals . Researchers are exploring its incorporation into new drug candidates to improve their efficacy and safety profiles.
Agrochemical Research
In the field of agrochemistry, 4-(Trifluoromethoxy)benzimidamide derivatives are being studied for their potential use as insect growth regulators. These compounds can interfere with the synthesis of chitin in insect larvae, offering a targeted approach to pest control without the widespread environmental impact of traditional pesticides .
Material Science
The unique properties of the trifluoromethoxy group make 4-(Trifluoromethoxy)benzimidamide a candidate for developing advanced materials. Its derivatives are being investigated for use in electrochromic devices, which change color in response to electric current, with potential applications in smart windows and displays .
Environmental Impact Studies
The environmental fate and impact of 4-(Trifluoromethoxy)benzimidamide are crucial areas of study. Researchers are examining its mobility in soil and water, as well as its acute and chronic ecotoxicity effects on various organisms to ensure safe and sustainable use .
Analytical Chemistry
In analytical chemistry, 4-(Trifluoromethoxy)benzimidamide is utilized as a reactant in fluorescence deriving reactions, particularly for quantifying uracil, a component of RNA. This application is essential for biochemical assays and diagnostic tests .
Biochemistry Research
Biochemists are interested in 4-(Trifluoromethoxy)benzimidamide for its potential role in studying protein interactions and enzyme activities. Its derivatives could serve as molecular probes or inhibitors, providing insights into biological processes and mechanisms .
Safety And Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that 4-(Trifluoromethoxy)benzimidamide and similar compounds could have significant potential for future research and applications.
properties
IUPAC Name |
4-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQVCMKCKPXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399012 | |
| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzimidamide | |
CAS RN |
313240-72-1 | |
| Record name | 4-(trifluoromethoxy)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)










